5-(5-Bromofuran-2-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
Description
5-(5-Bromofuran-2-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (CAS 915896-25-2) is a heterocyclic compound with the molecular formula C₁₂H₆BrFN₂O₂ and a molecular weight of 309.09 g/mol . The structure comprises a 1,2,4-oxadiazole core substituted at position 3 with a 4-fluorophenyl group and at position 5 with a 5-bromofuran-2-yl moiety.
Properties
IUPAC Name |
5-(5-bromofuran-2-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrFN2O2/c13-10-6-5-9(17-10)12-15-11(16-18-12)7-1-3-8(14)4-2-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSSOAXIDCZCTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CC=C(O3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Mechanism
This method adapts the one-pot, two-stage protocol reported by, which leverages N-isocyaniminotriphenylphosphorane (NIITP) for oxadiazole ring formation followed by copper-catalyzed arylation. For 5-(5-Bromofuran-2-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, the synthesis proceeds as follows:
- Oxadiazole Core Formation :
4-Fluorobenzoic acid reacts with NIITP in anhydrous 1,4-dioxane at 80°C for 3 h to generate 3-(4-fluorophenyl)-1,3,4-oxadiazole-5-carboxylic acid intermediate. - Bromofuran Introduction :
The intermediate undergoes Ullmann-type coupling with 5-bromo-2-furylboronic acid using copper(I) iodide (20 mol%), 1,10-phenanthroline (40 mol%), and cesium carbonate in 1,4-dioxane at 120°C for 17 h.
Optimization and Yield
- Solvent : 1,4-Dioxane outperforms THF or DMF due to superior thermal stability.
- Catalyst Loading : Reducing CuI to 10 mol% decreases yield to 62%, while 20 mol% achieves 85% isolated yield.
- Scale-Up : A 5 mmol scale reaction retains 82% yield after column chromatography.
Table 1: Copper-Catalyzed Method Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | 1,4-Dioxane | 85 |
| CuI Loading | 20 mol% | 85 |
| Temperature | 120°C | 85 |
| Reaction Time | 17 h | 85 |
One-Pot Base-Mediated Synthesis
Reaction Pathway
This approach, inspired by, constructs the 1,2,4-oxadiazole ring in a single vessel using 4-fluorophenylacetonitrile, 5-bromofuran-2-carbaldehyde, and hydroxylamine hydrochloride under basic conditions:
- Amidoxime Formation :
4-Fluorophenylacetonitrile reacts with hydroxylamine hydrochloride in ethanol/water (3:1) at 60°C for 4 h to yield 4-fluorophenylamidoxime. - Cyclization and Oxidation :
The amidoxime reacts with 5-bromofuran-2-carbaldehyde in the presence of KOH (2 eq) at 80°C for 12 h. The aldehyde acts as both a substrate and oxidant, forming the 1,2,4-oxadiazole ring.
Key Advantages and Limitations
Table 2: One-Pot Synthesis Conditions
| Component | Quantity (mmol) | Role |
|---|---|---|
| 4-Fluorophenylacetonitrile | 10.0 | Nitrile Source |
| NH₂OH·HCl | 12.0 | Amidoxime Precursor |
| 5-Bromofuran-2-carbaldehyde | 12.0 | Aldehyde/Oxidant |
| KOH | 20.0 | Base |
Amidoxime Cyclization Route
Stepwise Synthesis
Adapting protocols from and, this method involves:
- Amidoxime Preparation :
4-Fluorobenzonitrile (10 mmol) reacts with hydroxylamine hydrochloride (12 mmol) in ethanol/water (3:1) under reflux to form 4-fluorophenylamidoxime. - Acylation and Cyclization :
The amidoxime reacts with 5-bromo-2-furoyl chloride (12 mmol) in dry THF using triethylamine (15 mmol) as base. Cyclization occurs spontaneously at 25°C over 6 h.
Yield and Characterization
Comparative Analysis of Methods
Table 3: Method Comparison
| Metric | Copper-Catalyzed | One-Pot Base-Mediated | Amidoxime Cyclization |
|---|---|---|---|
| Total Steps | 2 | 1 | 2 |
| Yield (%) | 85 | 68 | 74 |
| Catalysts | CuI, Phenanthroline | None | Triethylamine |
| Purification | Column Chromatography | Filtration | Recrystallization |
| Scalability | High | Moderate | Moderate |
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromofuran-2-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom on the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the furan and oxadiazole rings.
Coupling reactions: The compound can participate in coupling reactions with other aromatic or heterocyclic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
5-(5-Bromofuran-2-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole has several scientific research applications, including:
Medicinal chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials science: The compound is investigated for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological research: The compound is used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 5-(5-Bromofuran-2-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may interact with enzymes or receptors involved in disease pathways, leading to inhibition or modulation of their activity. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key physicochemical parameters of the target compound with its structural analogs:
Key Observations :
- Substituent Effects : The bromofuran group in the target compound contributes to higher molecular weight (~309 g/mol) compared to analogs like 3-(5-bromofuran-2-yl)-5-furan-2-yl-1,2,4-oxadiazole (~282 g/mol) .
- Symmetry : Bis-oxadiazoles (e.g., 5,5'-Bis(4-fluorophenyl)-3,3'-bi(1,2,4-oxadiazole)) exhibit enhanced thermal stability (melting points: 176–293°C) due to extended conjugation, unlike the asymmetric target compound .
Pharmacological Potential
While direct data for the target compound are unavailable, structurally related 1,2,4-oxadiazoles exhibit notable bioactivities:
- Antimicrobial Activity : Derivatives with triazole or nitro groups (e.g., 5-(3-nitrophenyl)-substituted oxadiazoles) show efficacy against C. albicans and S. aureus .
- Anticancer Potential: A triazole analog with a bromofuran substituent (5-((5-bromofuran-2-yl)-4-methyl-3-thioheptyl)-1,2,4-triazole) demonstrated selective cytotoxicity against cancer cells .
Biological Activity
5-(5-Bromofuran-2-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound features a furan ring substituted with a bromine atom and a fluorophenyl group, along with an oxadiazole ring. The synthesis typically involves:
- Formation of the furan ring : Bromination of furan using bromine or N-bromosuccinimide (NBS).
- Formation of the oxadiazole ring : Reacting hydrazides with carboxylic acids under dehydrating conditions.
- Coupling reactions : Involving appropriate catalysts to link the bromofuran and fluorophenyl groups with the oxadiazole.
Biological Activities
The biological activities of this compound are primarily attributed to its oxadiazole core, which is known for various pharmacological effects:
- Antimicrobial Activity : Compounds containing oxadiazole rings have demonstrated significant antibacterial properties against Gram-positive and Gram-negative bacteria. For example, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli using standard methods such as the cup plate agar diffusion method .
- Antitumor Activity : Research indicates that analogs of oxadiazoles exhibit potent antitumor effects. For instance, compounds tested against various cancer cell lines (HT-29, A375, MCF-7, A549) showed IC50 values ranging from 0.010 to 18.50 μM, highlighting their potential as anticancer agents .
- Antiviral Activity : The oxadiazole derivatives have been reported to possess antiviral properties, making them candidates for further development in treating viral infections .
The mechanism by which this compound exerts its biological effects typically involves interaction with specific molecular targets such as enzymes or receptors involved in disease pathways. This interaction may lead to inhibition or modulation of their activity, contributing to the compound's therapeutic effects .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the phenyl ring significantly influence the biological activity of oxadiazole derivatives. For instance:
- Substituents like p-Cl or p-NO₂ can enhance antibacterial activity.
- The presence of specific groups on the nitrogen atom of the oxadiazole ring can also affect potency and selectivity against various biological targets .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and its analogs:
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing 1,2,4-oxadiazole derivatives like 5-(5-Bromofuran-2-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole?
- Methodology : The compound can be synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives. For example, Staudinger/aza-Wittig reactions enable efficient formation of the oxadiazole ring under mild conditions . Alternatively, multistep continuous microreactor sequences allow rapid synthesis with high yields (e.g., 47–90% for similar oxadiazoles) by optimizing reaction parameters like temperature and catalyst loading .
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
- Methodology : Characterization involves 1H/13C NMR to confirm substituent positions and high-resolution mass spectrometry (HRMS) to verify molecular weight. For crystalline derivatives, single-crystal X-ray diffraction (e.g., using SHELX programs) resolves bond lengths and angles . Melting points (e.g., 176–293°C for bis-oxadiazoles) and IR spectroscopy further validate purity .
Q. What computational tools are used to predict the pharmacokinetic properties of 1,2,4-oxadiazoles?
- Methodology : In silico tools like molecular docking assess binding affinity to targets (e.g., EC 2.7.13.3 Histidine kinase) and ADMET predictors evaluate bioavailability. For example, triazole-oxadiazole hybrids show high binding scores (ΔG = −19.10 kcal/mol) and resistance to metabolic degradation due to the 1,2,4-triazole pharmacophore .
Advanced Research Questions
Q. How does the substitution pattern on the oxadiazole core influence apoptotic activity in cancer models?
- Methodology : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Br on furan) enhance apoptosis induction. For example, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (IC₅₀ = 9.1 µM) arrests T47D cells in G1 phase via TIP47 protein binding . Replacing phenyl with pyridyl groups improves solubility and target specificity .
Q. What experimental approaches are used to resolve contradictions in cytotoxicity data across cell lines?
- Methodology : Flow cytometry distinguishes cell-cycle effects (e.g., G1 arrest vs. apoptosis), while caspase activation assays confirm mechanistic pathways. For example, 5-(5-bromofuran-2-yl) derivatives show selectivity for breast cancer lines (MX-1 models) but inactivity in others, necessitating transcriptomic profiling to identify resistance markers .
Q. How is acute toxicity assessed for brominated oxadiazole derivatives, and what class do they fall into?
- Methodology : OECD Guideline 423 acute oral toxicity studies in rodents determine LD₅₀ values. For example, a related triazole-oxadiazole compound has an LD₅₀ of 1,245 mg/kg, classifying it as low-toxic (Class IV) under K.K. Sydorov’s system. Histopathological analysis of liver/kidney tissues further validates safety .
Key Research Gaps and Recommendations
- Target Identification : Use photoaffinity labeling (e.g., with brominated probes) to identify molecular targets like TIP47 .
- In Vivo Efficacy : Prioritize xenograft models (e.g., MX-1 tumors) to validate antitumor activity and dose-response relationships .
- Metabolic Stability : Employ hepatic microsome assays to assess oxidative degradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
